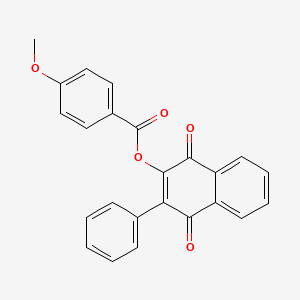methoxy]-3-methoxyphenyl}methyl)amine](/img/structure/B11590457.png)
[1-(Adamantan-1-YL)ethyl]({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a fluorinated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine typically involves multiple steps, starting with the preparation of the adamantane derivative and the fluorinated aromatic compound. The key steps include:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce an ethyl group at the 1-position.
Synthesis of the Fluorinated Aromatic Compound: The fluorinated aromatic compound is synthesized by introducing a fluorine atom and methoxy groups onto a benzene ring.
Coupling Reaction: The adamantane derivative and the fluorinated aromatic compound are coupled using a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.
化学反応の分析
Types of Reactions
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the adamantane moiety.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with certain receptors in the brain, potentially modulating neurotransmitter release. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: Another compound with a substituted aromatic ring, but with different functional groups and properties.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl Acetate: A compound with a similar structural complexity but different applications.
The uniqueness of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine lies in its combination of the adamantane moiety and the fluorinated aromatic ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C27H34FNO2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
1-(1-adamantyl)-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C27H34FNO2/c1-18(27-13-19-10-20(14-27)12-21(11-19)15-27)29-16-22-7-5-9-25(30-2)26(22)31-17-23-6-3-4-8-24(23)28/h3-9,18-21,29H,10-17H2,1-2H3 |
InChIキー |
VPVLMVSHBDBJAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=C(C(=CC=C4)OC)OCC5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}glycine](/img/structure/B11590375.png)
![Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11590407.png)
![(5Z)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590413.png)

![1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590425.png)
![N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11590430.png)
![(5Z)-2-(2-bromophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590449.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11590452.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B11590454.png)
![ethyl {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate](/img/structure/B11590463.png)
![3-[2-(2-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11590465.png)
![ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590471.png)
![(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590478.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590483.png)
